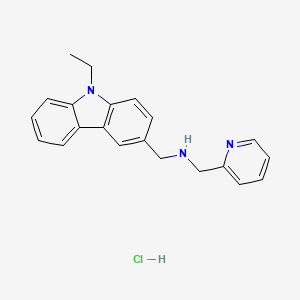
CMP-5 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMP-5 hydrochloride is a potent, specific, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is known for its ability to selectively block the methylation activity of PRMT5 on histone preparations, specifically targeting the S2Me-H4R3 site. This compound has shown significant potential in preventing Epstein-Barr virus-driven B-lymphocyte transformation while leaving normal B cells unaffected .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CMP-5 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the carbazole-based core, which is achieved through a series of condensation and cyclization reactions.
Functional group introduction: The core structure is then modified to introduce the pyridinylmethyl group and other necessary functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, ensuring stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and solvent extraction.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency, typically achieving a purity of ≥99.0%
化学反应分析
Types of Reactions
CMP-5 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones
科学研究应用
CMP-5 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein arginine methyltransferases.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Medicine: Explored for its potential in treating diseases associated with PRMT5 activity, such as certain cancers and viral infections.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
作用机制
CMP-5 hydrochloride exerts its effects by selectively inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the methylation of arginine residues on histone proteins, specifically at the S2Me-H4R3 site. By blocking this methylation, this compound disrupts the epigenetic regulation of gene expression, leading to altered cellular functions. The compound’s selectivity ensures that it does not affect other PRMT enzymes, such as PRMT1, PRMT4, and PRMT7 .
相似化合物的比较
CMP-5 hydrochloride is unique in its high specificity and selectivity for PRMT5. Similar compounds include:
EPZ015666: Another PRMT5 inhibitor, but with different selectivity and potency profiles.
BRD4770: A histone methyltransferase inhibitor with broader activity against multiple PRMT enzymes.
UNC1999: An inhibitor targeting both PRMT5 and other histone methyltransferases, such as EZH2.
This compound stands out due to its ability to selectively inhibit PRMT5 without affecting other PRMT enzymes, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFUKBECEABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
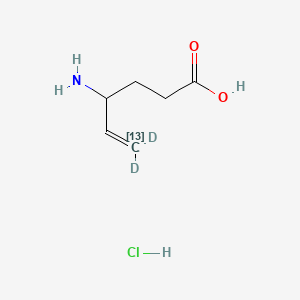

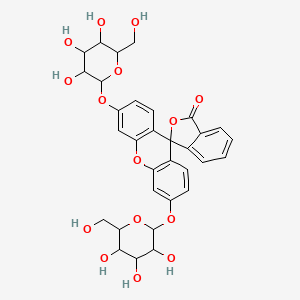
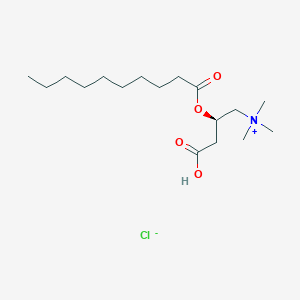
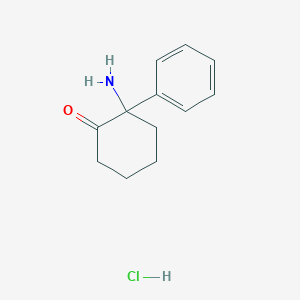
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
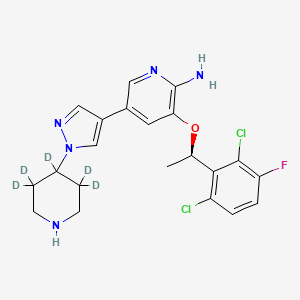
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)


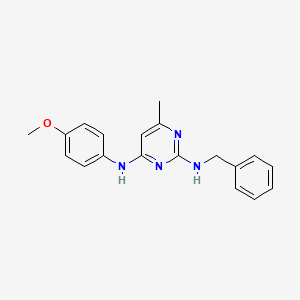
![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
